4,5-Dichloro-1H-1,2,3-triazole
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Overview
Description
4,5-Dichloro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the triazole ring. Triazoles, including this compound, are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of diaminomaleonitrile with suitable chlorinating agents under controlled conditions . This reaction proceeds through a cyclization mechanism, forming the triazole ring with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkynes and azides to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
4,5-Dichloro-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4,5-Dicyano-1H-1,2,3-triazole: Similar in structure but with cyano groups instead of chlorine atoms.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,3-Triazole: The parent compound without any substituents.
Uniqueness: 4,5-Dichloro-1H-1,2,3-triazole is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
4,5-Dichloro-1H-1,2,3-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The findings are supported by various studies and data tables summarizing significant research outcomes.
Chemical Structure and Properties
This compound features a triazole ring with two chlorine substituents at positions 4 and 5. This substitution pattern is crucial for its biological activity.
1. Antibacterial Activity
Numerous studies have demonstrated the antibacterial effects of triazole derivatives. For instance:
- In vitro Studies : Research has shown that various triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, with promising results in inhibiting bacterial growth .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
2. Antifungal Activity
Triazoles are well-known for their antifungal properties. This compound has shown effectiveness against various fungal pathogens:
- Mechanism of Action : The compound interferes with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase .
Fungal Pathogen | Inhibition Zone (mm) |
---|---|
Candida albicans | 20 mm |
Aspergillus niger | 15 mm |
3. Anticancer Activity
Recent studies have explored the potential anticancer effects of triazole derivatives. This compound has been evaluated for its cytotoxicity against cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
The mechanism involves inducing apoptosis in cancer cells through the activation of caspases .
4. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases. Triazoles have been reported to possess anti-inflammatory properties:
- Study Findings : Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in vitro .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives highlighted the antibacterial efficacy of this compound against multidrug-resistant strains. The compound exhibited an MIC comparable to standard antibiotics like ciprofloxacin.
Case Study 2: Anticancer Screening
In a comparative study involving various triazoles against cancer cell lines, this compound showed superior activity compared to other derivatives in inducing apoptosis in MCF-7 cells.
Properties
IUPAC Name |
4,5-dichloro-2H-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWAHBISTGFVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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